molecular formula C15H19FN4O3 B7034976 N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide

N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide

Cat. No.: B7034976
M. Wt: 322.33 g/mol
InChI Key: NDWINFOONMVHJQ-UHFFFAOYSA-N
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Description

N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Properties

IUPAC Name

N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c16-11-3-1-2-10(8-11)14(22)18-9-13(21)20-6-4-12(5-7-20)19-15(17)23/h1-3,8,12H,4-7,9H2,(H,18,22)(H3,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWINFOONMVHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N)C(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide typically involves multi-step reactions. One common approach is the formation of the piperidine ring followed by functionalization to introduce the carbamoylamino and fluorobenzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the piperidine ring .

Scientific Research Applications

N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[2-[4-(carbamoylamino)piperidin-1-yl]-2-oxoethyl]-3-fluorobenzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to other piperidine derivatives .

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